Cas no 120375-52-2 (4-phenylbutylammonium bromide)
4-phenylbutylammonium bromide Chemical and Physical Properties
Names and Identifiers
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- 4-phenylbutylammonium bromide
- Benzenebutanammonium Bromide
- 4-Phenylbutan-1-amine hydrobromide
- 120375-52-2
-
- Inchi: 1S/C10H15N.BrH/c11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H
- InChI Key: QXIMNYDFEQNJNL-UHFFFAOYSA-N
- SMILES: Br.NCCCCC1C=CC=CC=1
Computed Properties
- Exact Mass: 212.9214
- Monoisotopic Mass: 229.04661g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 84.9
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 22.3
4-phenylbutylammonium bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904402-500mg |
Benzenebutanammonium Bromide |
120375-52-2 | >99% | 500mg |
¥688.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904402-25mg |
Benzenebutanammonium Bromide |
120375-52-2 | >99% | 25mg |
¥74.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904402-100mg |
Benzenebutanammonium Bromide |
120375-52-2 | >99% | 100mg |
¥188.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904402-1g |
Benzenebutanammonium Bromide |
120375-52-2 | >99% | 1g |
¥1,198.00 | 2022-09-02 | |
| 1PlusChem | 1P01LT6M-25mg |
Benzenebutanammonium Bromide |
120375-52-2 | >99% | 25mg |
$28.00 | 2023-12-26 | |
| 1PlusChem | 1P01LT6M-100mg |
Benzenebutanammonium Bromide |
120375-52-2 | >99% | 100mg |
$45.00 | 2023-12-26 | |
| 1PlusChem | 1P01LT6M-500mg |
Benzenebutanammonium Bromide |
120375-52-2 | >99% | 500mg |
$101.00 | 2023-12-26 | |
| 1PlusChem | 1P01LT6M-1g |
Benzenebutanammonium Bromide |
120375-52-2 | >99% | 1g |
$174.00 | 2023-12-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1719538-100mg |
4-Phenylbutan-1-amine (hydrobromide) |
120375-52-2 | 98% | 100mg |
¥840.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1719538-5g |
4-Phenylbutan-1-amine (hydrobromide) |
120375-52-2 | 98% | 5g |
¥15540.00 | 2024-08-09 |
4-phenylbutylammonium bromide Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 4-phenylbutylammonium bromide
Chemical Profile of 4-phenylbutylammonium bromide (CAS No: 120375-52-2)
4-phenylbutylammonium bromide, with the chemical formula C10H16NBr, is a quaternary ammonium salt that has garnered significant attention in the field of pharmaceuticals, materials science, and chemical biology due to its unique structural and functional properties. This compound, identified by its CAS number 120375-52-2, serves as a versatile intermediate in the synthesis of various bioactive molecules and functional materials. Its molecular structure, featuring a phenyl group attached to a butyl chain via an amine nitrogen bonded to a bromide counterion, imparts distinct characteristics that make it valuable in multiple applications.
The 4-phenylbutylammonium bromide structure combines the lipophilic nature of the butyl chain with the hydrophilic influence of the bromide ion, creating a compound with balanced solubility characteristics. This balance is particularly advantageous in pharmaceutical formulations, where solubility and bioavailability are critical factors. The presence of the phenyl ring introduces aromaticity, which can influence electronic properties and interactions with biological targets. These features have positioned 4-phenylbutylammonium bromide as a building block for designing molecules with tailored properties for drug development and material engineering.
In recent years, 4-phenylbutylammonium bromide has been explored in the context of drug delivery systems. Its cationic nature allows it to interact with anionic biomolecules, making it a potential candidate for stabilizing protein formulations or enhancing the membrane permeability of therapeutic agents. Research has demonstrated its utility in developing liposomes and nanoparticles for targeted drug delivery, where its ability to form stable complexes with hydrophobic drugs improves their encapsulation efficiency and controlled release profiles. These advancements highlight the compound's relevance in modern pharmaceutical research.
Moreover, 4-phenylbutylammonium bromide has found applications in materials science, particularly in the fabrication of functional polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and flame retardancy due to the electron-withdrawing effect of the phenyl group. Additionally, its ionic character contributes to antistatic properties, making it useful in electronic devices and protective coatings. The compound's compatibility with various synthetic methodologies further broadens its scope in material design.
The biological activity of 4-phenylbutylammonium bromide has also been investigated in detail. Studies suggest that this compound may exhibit potential effects on ion channels and receptors due to its structural similarity to natural bioactive amines. Preliminary research indicates interactions with muscarinic receptors and potential applications in neuropharmacology. While further studies are needed to fully elucidate its pharmacological profile, these findings underscore its significance as a scaffold for medicinal chemistry investigations.
Recent developments in synthetic chemistry have improved access to 4-phenylbutylammonium bromide, enabling more efficient production methods and scalable synthesis. Advances in catalytic processes have allowed for greener and more sustainable routes to this compound, aligning with global efforts toward environmentally conscious chemical manufacturing. These improvements not only enhance cost-effectiveness but also expand opportunities for derivative synthesis and application development.
The versatility of 4-phenylbutylammonium bromide extends to its role as an electrolyte component in certain types of batteries and supercapacitors. Its ionic nature facilitates charge transport within these systems, improving performance metrics such as energy density and cycle life. Researchers are exploring modifications to its structure to optimize these properties further, demonstrating its potential beyond traditional pharmaceuticals.
In conclusion, 4-phenylbutylammonium bromide (CAS No: 120375-52-2) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and energy technology. Its unique structural features enable diverse functionalities, making it a valuable asset in both academic research and industrial development. As scientific understanding advances, new applications for this compound are likely to emerge, reinforcing its importance in modern chemistry.
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